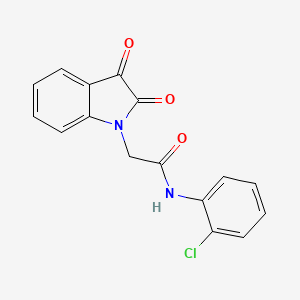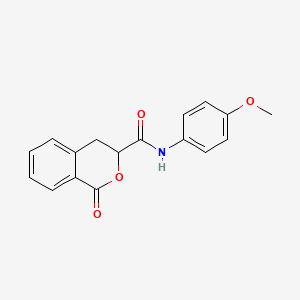
N-(4-methoxyphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxyphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methoxyphenyl group, an isochromene ring, and a carboxamide functional group, which collectively contribute to its distinctive properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide typically involves the condensation of 4-methoxyaniline with 3,4-dihydroisochromen-1-one in the presence of a suitable catalyst. The reaction is often carried out under mild conditions to ensure high yield and purity of the product. For instance, the use of diatomite earth immobilized with ZrCl4 under ultrasonic irradiation has been reported as an efficient method for the preparation of benzamide derivatives .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for scalability, cost-effectiveness, and environmental sustainability. The use of green chemistry principles, such as employing reusable catalysts and minimizing waste, is often emphasized in industrial production.
化学反応の分析
Types of Reactions
N-(4-methoxyphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or other reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions for these reactions are typically mild to moderate, ensuring the stability of the compound while achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications.
科学的研究の応用
Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
作用機序
The mechanism by which N-(4-methoxyphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide exerts its effects involves interactions with specific molecular targets. For instance, it has been shown to inhibit enzymes such as EGFR and VEGFR-2, which are involved in cancer progression . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and thereby exerting therapeutic effects.
類似化合物との比較
Similar Compounds
Similar compounds include other benzamide derivatives and isochromene-based molecules, such as:
Uniqueness
What sets N-(4-methoxyphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
N-(4-methoxyphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-21-13-8-6-12(7-9-13)18-16(19)15-10-11-4-2-3-5-14(11)17(20)22-15/h2-9,15H,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAWKYSNFZTIOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CC3=CC=CC=C3C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
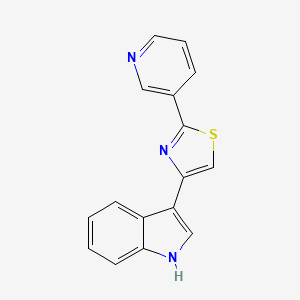
![5,6-dimethyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B10801798.png)
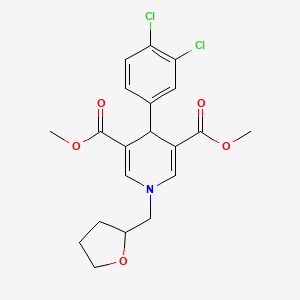
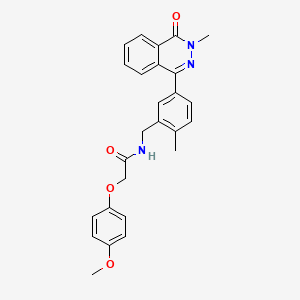
![2-[4-(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-YL)tetrahydro-1-pyrazinyl]phenyl methyl ether](/img/structure/B10801803.png)
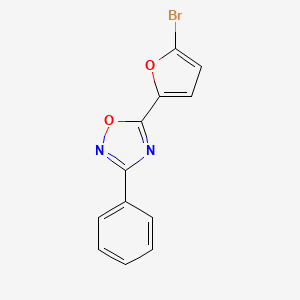
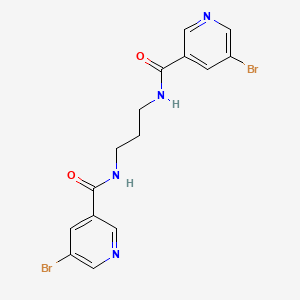
![2-[4-(Benzyloxy)-3-methoxyphenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B10801823.png)
![Quinazolin-4(3H)-one, 3-methyl-2-[2-(3-pyridyl)ethenyl]-](/img/structure/B10801828.png)
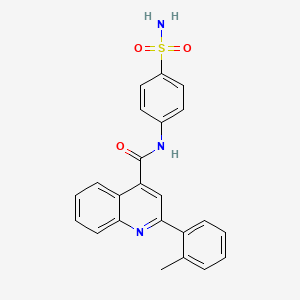
![2-Methyl-7-[[(4-methylpyridin-2-yl)amino]-pyridin-2-ylmethyl]quinolin-8-ol](/img/structure/B10801845.png)
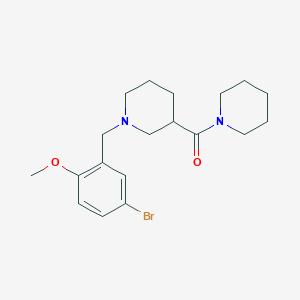
![6-(3,4,5-Trimethoxyphenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline](/img/structure/B10801858.png)
